molecular formula C11H8ClN5OS2 B6624979 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide

Cat. No.: B6624979
M. Wt: 325.8 g/mol
InChI Key: GNWKKKAWAGOGLI-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of thiophene, thiazole, and triazole rings, which contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5OS2/c1-17-7(4-13-16-17)10(18)15-11-14-6(5-19-11)8-2-3-9(12)20-8/h2-5H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWKKKAWAGOGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase-2 (COX-2) enzymes, leading to reduced inflammation and pain . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and preventing the formation of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

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